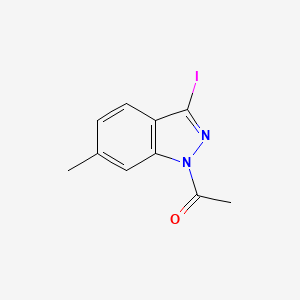
1-(3-Iodo-6-methyl-1H-indazol-1-yl)ethanone
Übersicht
Beschreibung
“1-(3-Iodo-6-methyl-1H-indazol-1-yl)ethanone” is a chemical compound with the CAS Number: 1788044-04-1 . It has a molecular weight of 300.1 . The compound is a white solid and is highly soluble in water and other polar solvents .
Synthesis Analysis
The synthesis of imidazole compounds, which includes “1-(3-Iodo-6-methyl-1H-indazol-1-yl)ethanone”, has been made by glyoxal and ammonia . Imidazole has become an important synthon in the development of new drugs .Molecular Structure Analysis
The compound contains a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis
Imidazole compounds, including “1-(3-Iodo-6-methyl-1H-indazol-1-yl)ethanone”, show a broad range of chemical and biological properties . They are amphoteric in nature, showing both acidic and basic properties .Physical And Chemical Properties Analysis
The compound is a white solid that is highly soluble in water and other polar solvents . It has a molecular weight of 300.1 . The IUPAC name of the compound is 1-(3-iodo-6-methyl-1H-indazol-1-yl)ethan-1-one .Wissenschaftliche Forschungsanwendungen
Neuroprotective Effects
- A study investigated the neuroprotective role of 6-hydroxy-1H-indazole in a mouse model of Parkinson's disease induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP). The compound was found to protect dopaminergic neurons, increase dopamine concentration, upregulate tyrosine hydroxylase expression, alleviate behavioral damage, and reduce phospho-tau levels, suggesting potential for Parkinson's disease treatment (Xiao-feng et al., 2016).
Anticonvulsant Activity
- Novel N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives were synthesized and evaluated for their anticonvulsant activity in animal models of epilepsy. The compounds, designed as analogs of anticonvulsant active pyrrolidine-2,5-diones, showed activity in the maximal electroshock (MES) seizures, particularly for 3-(trifluoromethyl)anilide derivatives, indicating their potential as anticonvulsant agents (Kamiński et al., 2015).
Anti-inflammatory Activity
- A series of thiophene derivatives, including 2-aminothiophene derivatives synthesized from 1-(4-morpholinophenyl)ethanone, were evaluated for their anti-inflammatory activity against carrageenan-induced oedema in albino rats. The compounds showed moderate to good activity, comparable to the reference drug phenyl butazone, highlighting their potential as anti-inflammatory agents (Helal et al., 2015).
Safety and Hazards
Wirkmechanismus
Target of Action
It is known that indazole derivatives, which this compound is a part of, have a broad range of biological activities . They have been reported to show antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . The specific targets would depend on the particular biological activity being exhibited.
Mode of Action
The mode of action of indazole derivatives generally involves interactions with various enzymes, receptors, or proteins that are crucial for the survival and proliferation of the cells they target .
Biochemical Pathways
Given the broad range of biological activities exhibited by indazole derivatives, it can be inferred that multiple biochemical pathways could potentially be affected .
Pharmacokinetics
It is known that the compound is a solid at room temperature . Its solubility in water and other polar solvents, as well as its stability under various conditions, would influence its bioavailability .
Result of Action
Given the broad range of biological activities exhibited by indazole derivatives, it can be inferred that the compound could potentially have a wide range of effects at the molecular and cellular level .
Action Environment
Factors such as temperature, ph, and the presence of other substances could potentially influence its action .
Eigenschaften
IUPAC Name |
1-(3-iodo-6-methylindazol-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9IN2O/c1-6-3-4-8-9(5-6)13(7(2)14)12-10(8)11/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPAZEINJZCFSOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=NN2C(=O)C)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9IN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001249825 | |
| Record name | Ethanone, 1-(3-iodo-6-methyl-1H-indazol-1-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001249825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Iodo-6-methyl-1H-indazol-1-yl)ethanone | |
CAS RN |
1788044-04-1 | |
| Record name | Ethanone, 1-(3-iodo-6-methyl-1H-indazol-1-yl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1788044-04-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanone, 1-(3-iodo-6-methyl-1H-indazol-1-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001249825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![5-Silaspiro[4.4]nonane](/img/structure/B3048598.png)
![Phenol, 2-[[(2-hydroxyphenyl)methylene]amino]-4-methyl-](/img/structure/B3048599.png)



